MFCD34181535
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Overview
Description
. This compound is a brominated derivative of phenacyl bromide, featuring additional fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process is designed to be efficient and scalable, suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenacyl derivatives .
Scientific Research Applications
4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide exerts its effects involves the reactivity of its bromine atoms. These atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 2-Bromo-1-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone
- 4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Uniqueness: 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and fluorine atoms, as well as a trifluoromethyl group. These functional groups confer distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F4O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAMUYBWVSVUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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